molecular formula C11H8FNO2 B6300057 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% CAS No. 1261944-30-2

2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%

Cat. No. B6300057
CAS RN: 1261944-30-2
M. Wt: 205.18 g/mol
InChI Key: VIMMQJCHTOXGLV-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine (5FHP) is an organic heterocyclic compound used in various scientific research applications. It is a white crystalline solid with a melting point of 162-164 °C. 5FHP is a hydrophilic compound, which can be dissolved in water with relative ease. It is a relatively new compound, first synthesized in 2009, and has since been used in a variety of laboratory experiments.

Scientific Research Applications

Since its synthesis in 2009, 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been used in various scientific research applications. It has been used in studies of the effects of different drugs on the brain, as well as studies of the effects of certain drugs on the cardiovascular system. It has also been used in studies of the effects of certain drugs on the immune system, as well as studies of the effects of certain drugs on the reproductive system. Additionally, 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been used in studies of the effects of certain drugs on cancer cells.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been linked to various health benefits, including anti-inflammatory and anti-cancer effects. Additionally, 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been shown to inhibit the activity of certain other enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of COX-2 activity has been linked to various health benefits, including anti-inflammatory and anti-cancer effects. Additionally, 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% has been shown to inhibit the activity of certain other enzymes, such as monoamine oxidase (MAO).

Advantages and Limitations for Lab Experiments

The use of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% in laboratory experiments offers several advantages. It is a relatively new compound, and thus provides researchers with a greater range of possibilities for experimentation. Additionally, it is a hydrophilic compound, which makes it easier to dissolve in water and use in various laboratory experiments.
However, there are also certain limitations to the use of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% in laboratory experiments. For example, it is a relatively expensive compound, which can limit its use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can limit its use in certain experiments.

Future Directions

The use of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% in scientific research is still in its early stages, and thus there are many potential future directions for experimentation. For example, further research could be done on the effects of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% on the immune system, as well as its effects on the cardiovascular system. Additionally, further research could be done on the effects of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% on cancer cells, as well as its effects on the reproductive system. Additionally, further research could be done on the mechanism of action of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%, as well as its potential therapeutic applications. Finally, further research could be done on the synthesis of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%, as well as its potential industrial applications.

Synthesis Methods

The synthesis of 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95% is a multi-step process that begins with the preparation of 4-fluoro-2-hydroxybenzoic acid. This is accomplished by reacting 4-fluorobenzene with sodium hydroxide and hypochlorous acid, followed by a reaction with sodium nitrite and hydrochloric acid. The resulting product is then reacted with pyridine and acetic anhydride to obtain 2-(4-Fluoro-2-hydroxyphenyl)-5-hydroxypyridine, 95%.

properties

IUPAC Name

6-(4-fluoro-2-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-7-1-3-9(11(15)5-7)10-4-2-8(14)6-13-10/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMMQJCHTOXGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695519
Record name 3-Fluoro-6-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-30-2
Record name 3-Pyridinol, 6-(4-fluoro-2-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-6-(5-hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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